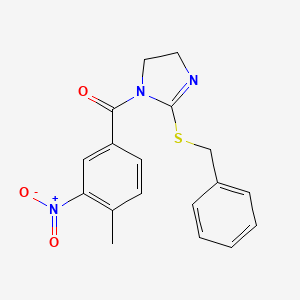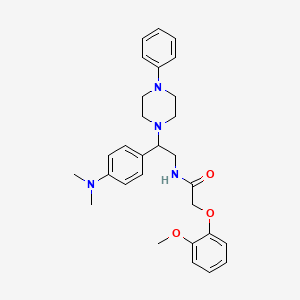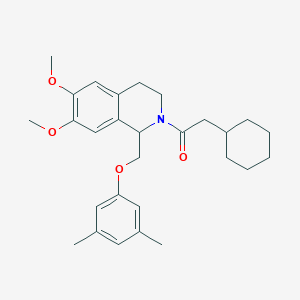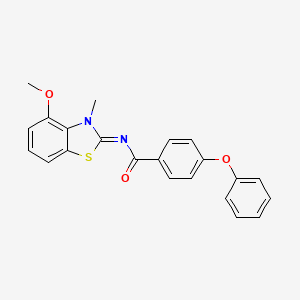
(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-3-Methoxy-1-phenylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2247088-21-5 . It has a molecular weight of 201.7 and is typically in powder form . The IUPAC name for this compound is ®-3-methoxy-1-phenylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-12-8-7-10 (11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 201.7 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Psychotomimetic Activity Investigation
Studies have explored the metabolic pathways of methoxylated phenylpropanes, revealing insights into their psychotomimetic properties. For instance, the in vitro O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver homogenates produces metabolites with structural similarities to sympatholytic agents, suggesting a potential link between metabolism and psychotomimetic effects (Zweig & Castagnoli, 1977).
Analgesic Activity Research
Research into asymmetric alpha-substituted phenethylamines has led to the synthesis of optically pure compounds that demonstrated analgesic activity comparable to known analgesics in animal models. This highlights the therapeutic potential of specific stereoisomers of phenethylamines for pain management (Takahashi et al., 1983).
Synthetic and Medicinal Chemistry Applications
Catalytic Activity
Chiral amino alcohol ligands anchored to polystyrene resins have shown high catalytic activity, exemplifying their utility in enantioselective synthesis processes. This application is crucial for the production of enantiomerically pure compounds in pharmaceutical chemistry (Vidal‐Ferran et al., 1998).
Antioxidative Compounds
Phenylpropanoids isolated from berries have demonstrated antioxidative properties, underscoring their potential as natural antioxidants in food and pharmaceutical industries (Kikuzaki et al., 1999).
Anticancer Research
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, synthesized for their potential as anticancer compounds, illustrate the application of phenylpropanamine derivatives in developing novel chemotherapeutic agents (Ghani & Mansour, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .
properties
IUPAC Name |
(1R)-3-methoxy-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-8-7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,11H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHOPBJRNSLLU-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC[C@H](C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)

![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2914297.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)
![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)
